molecular formula C16H14FN3O4 B5440833 N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide

N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide

Cat. No. B5440833
M. Wt: 331.30 g/mol
InChI Key: ICNVGFBNFWQELU-UHFFFAOYSA-N
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Description

N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including reduced inflammation, cell death, and altered gene expression.
Biochemical and Physiological Effects:
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to induce cell death in certain types of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X has been shown to alter gene expression, which could have implications for the treatment of genetic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X in lab experiments is its unique structure and properties. The compound is highly stable and has a long half-life, which makes it ideal for studying long-term effects. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to using N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X in lab experiments. The compound is relatively expensive, which can limit its use in large-scale studies. Additionally, the mechanism of action of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X. One area of interest is the development of new compounds based on the structure of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X. Researchers are also interested in studying the mechanism of action of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X in more detail, which could lead to the development of new drugs for the treatment of various diseases. Additionally, researchers are interested in studying the long-term effects of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X, particularly in relation to its potential use as a cancer treatment. Overall, N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X involves a multistep process that starts with the reaction of 2-fluorophenol and 3-pyridinecarboxaldehyde to form an intermediate product. This intermediate is then reacted with 2-chloroacetyl chloride to form the final product, N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Researchers have used N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X to study various biochemical and physiological processes, including protein synthesis, cell signaling, and gene expression.

properties

IUPAC Name

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-oxo-1,3-oxazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4/c17-11-5-1-2-6-13(11)24-15-10(4-3-7-18-15)8-19-14(21)12-9-23-16(22)20-12/h1-7,12H,8-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNVGFBNFWQELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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